2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with specific reagents to form the pyrrolidine ring . The reaction conditions often include the use of oxidants and specific additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
Types of Reactions
2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and different functional groups.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring and additional functional groups.
Prolinol: A derivative of pyrrolidine with hydroxyl groups.
Uniqueness
2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
80171-62-6 |
---|---|
Molecular Formula |
C16H25ClN2O3 |
Molecular Weight |
328.83 g/mol |
IUPAC Name |
2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-2-20-13-14-6-5-7-15(12-14)17-16(19)21-11-10-18-8-3-4-9-18;/h5-7,12H,2-4,8-11,13H2,1H3,(H,17,19);1H |
InChI Key |
GTVWUACERKLPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.